4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile
Description
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile (CAS: Not explicitly provided; molecular weight: 156.27 g/mol ) is a substituted piperidine derivative featuring a hydroxyl group and two methyl substituents at positions 1 and 3, along with a nitrile group at position 2. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization. Current literature highlights its use as a synthetic precursor but lacks detailed pharmacological data .
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-5-10(2)4-3-8(7,11)6-9/h7,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTKQVLGOCYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves several steps, typically starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of 4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile:
Physicochemical Properties
- Solubility and Lipophilicity: The hydroxyl group in the target compound increases water solubility compared to non-hydroxylated analogues like piperidine-4-carbonitrile hydrochloride. However, the 1,3-dimethyl groups may offset this by enhancing lipophilicity . Trifluoromethylphenyl-substituted analogues exhibit high logP values, favoring blood-brain barrier penetration .
Biological Activity
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile (HDPC) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O. It features a piperidine ring with a hydroxyl group and a carbonitrile substituent, which contribute to its reactivity and biological properties.
1. Enzyme Inhibition
Research has shown that HDPC exhibits significant inhibitory activity against various enzymes. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that HDPC may enhance cognitive function by modulating cholinergic signaling pathways .
2. Anticancer Properties
HDPC has also been evaluated for its anticancer activities. A study reported that derivatives of piperidine compounds, including HDPC, demonstrated cytotoxic effects on cancer cell lines. The compound showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
The mechanism by which HDPC exerts its biological effects involves interaction with specific molecular targets. For example, the presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity. Additionally, the carbonitrile group may participate in nucleophilic attack mechanisms, further influencing enzyme activity .
Case Study: Alzheimer’s Disease
In a recent study focusing on Alzheimer's disease models, HDPC was shown to inhibit both AChE and BuChE effectively. The compound's ability to cross the blood-brain barrier was also confirmed, making it a candidate for further development as a therapeutic agent against cognitive decline associated with neurodegeneration .
Case Study: Cancer Cell Lines
Another significant study highlighted the anticancer potential of HDPC derivatives. The compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The findings suggested that HDPC could induce apoptosis through mitochondrial pathways, making it a subject of interest for future cancer therapies .
Comparative Analysis
To better understand the biological activity of HDPC, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-1-methylpiperidine-4-carbonitrile | Similar piperidine structure | Moderate AChE inhibition |
| 4-Hydroxy-1,3,5-trimethylpiperidine-4-carbonitrile | Additional methyl groups | Enhanced cytotoxicity in cancer studies |
This table illustrates how variations in chemical structure can affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
